N-(3,4-dimethylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide
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Overview
Description
N-(3,4-dimethylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a dimethylphenyl group, an imidazole ring, and a sulfanyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dimethylphenylamine, 1-methylimidazole, and a suitable acylating agent.
Formation of Intermediate: The first step involves the acylation of 3,4-dimethylphenylamine with an acylating agent to form an intermediate acetamide.
Thioether Formation: The intermediate acetamide is then reacted with 1-methylimidazole in the presence of a suitable thiolating agent to introduce the sulfanyl group, resulting in the formation of the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The dimethylphenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed for reduction.
Substitution: Halogenating agents or nucleophiles like sodium azide can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Halogenated or azide-substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The imidazole ring can participate in hydrogen bonding or coordination with metal ions, while the sulfanyl group can undergo redox reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dimethylphenyl)-2-[(1H-imidazol-2-yl)sulfanyl]acetamide: Lacks the methyl group on the imidazole ring.
N-(3,4-dimethylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide: Contains a thioether instead of a sulfanyl group.
N-(3,4-dimethylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)oxy]acetamide: Contains an ether linkage instead of a sulfanyl group.
Uniqueness
N-(3,4-dimethylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide is unique due to the presence of both the dimethylphenyl and imidazole groups, which can confer distinct chemical and biological properties. The sulfanyl group also provides additional reactivity, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-10-4-5-12(8-11(10)2)16-13(18)9-19-14-15-6-7-17(14)3/h4-8H,9H2,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWEDUCWTODXXSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC=CN2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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